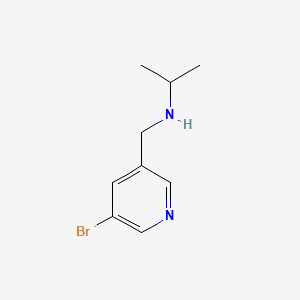
N-((5-bromopyridin-3-yl)methyl)propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of pyridine derivatives like “N-((5-bromopyridin-3-yl)methyl)propan-2-amine” has been studied extensively. For instance, a study published in Scientific Reports demonstrated the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 . This method showed promise for the preparation of various pyridin-5-ols and pyridin-N-oxides .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C8H11BrN2. The average mass of the molecule is 201.064 Da .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 229.12 g/mol . Other physical and chemical properties such as density, boiling point, and melting point are not explicitly mentioned in the search results.Scientific Research Applications
Degradation of Hazardous Compounds
Research indicates that nitrogen-containing compounds, such as amines, are prevalent in various industries and pose environmental risks due to their resistance to degradation. Advanced oxidation processes (AOPs) have been identified as effective methods for the mineralization of these compounds. AOPs, including ozone and Fenton processes, show promise in degrading amines by attacking nitrogen atoms under optimized conditions, thus improving the efficacy of water treatment schemes (Bhat & Gogate, 2021).
Flavor Compounds in Foods
The synthesis and breakdown of branched aldehydes from amino acids, including the formation of compounds like 2-methyl propanal and 3-methyl butanal, are crucial for the flavor profile of many fermented and non-fermented food products. Understanding these metabolic conversions is essential for controlling the formation of desired flavor compounds in food production (Smit, Engels, & Smit, 2009).
Renewable Feedstock for Nitrogen-containing Derivatives
Soybean oil, as a renewable feedstock, has been explored for producing a range of nitrogen-containing materials, including fatty amines and amides. This research highlights the potential of using triglyceride oils for the synthesis of environmentally friendly nitrogen-based compounds, which are of industrial significance (Biswas et al., 2008).
Drug Delivery Systems
In the pharmaceutical field, there is a growing interest in developing novel drug delivery systems using biocompatible materials. For instance, chitosan nanoparticles have been utilized as carriers for a wide range of therapeutic agents due to their biocompatibility, biodegradability, and low toxicity. These systems offer the potential for targeted drug delivery, enhancing the efficacy of treatments with reduced side effects (Rostami, 2020).
Safety and Hazards
properties
IUPAC Name |
N-[(5-bromopyridin-3-yl)methyl]propan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2/c1-7(2)12-5-8-3-9(10)6-11-4-8/h3-4,6-7,12H,5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATJVKVOAQAZHSW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC(=CN=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50655640 |
Source


|
| Record name | N-[(5-Bromopyridin-3-yl)methyl]propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50655640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
104290-49-5 |
Source


|
| Record name | 5-Bromo-N-(1-methylethyl)-3-pyridinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104290-49-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(5-Bromopyridin-3-yl)methyl]propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50655640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

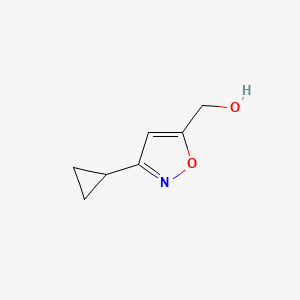


![4H-thieno[3,2-b]pyrrol-5(6H)-one](/img/structure/B597877.png)



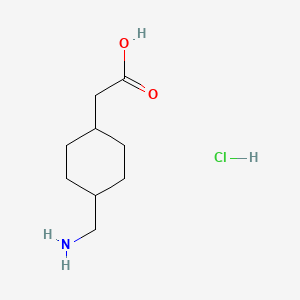
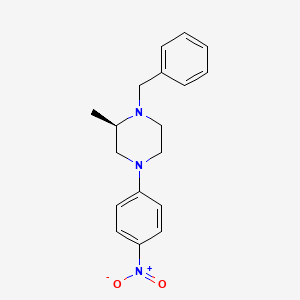

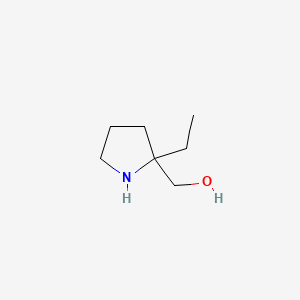

![N-[(1R)-1-(Hydroxymethyl)butyl]carbamic acid 1,1-dimethylethyl ester](/img/structure/B597889.png)
![4-Hydroxy-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylic acid](/img/structure/B597890.png)